1-[4-Methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine hydrochloride
Description
1-[4-Methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine hydrochloride is a structurally complex compound featuring a piperidine core substituted with a 5-methyl-1,2-benzothiazole-3-carbonyl group at the 1-position and a methyl group at the 4-position. The methanamine moiety is linked to the piperidine ring, with the hydrochloride salt enhancing solubility and stability for research applications . The benzothiazole ring contributes to its unique electronic and steric properties, which are critical for interactions in biological systems or material science.
Properties
Molecular Formula |
C16H22ClN3OS |
|---|---|
Molecular Weight |
339.9 g/mol |
IUPAC Name |
[4-(aminomethyl)-4-methylpiperidin-1-yl]-(5-methyl-1,2-benzothiazol-3-yl)methanone;hydrochloride |
InChI |
InChI=1S/C16H21N3OS.ClH/c1-11-3-4-13-12(9-11)14(18-21-13)15(20)19-7-5-16(2,10-17)6-8-19;/h3-4,9H,5-8,10,17H2,1-2H3;1H |
InChI Key |
DDVQQHXQOPAXNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SN=C2C(=O)N3CCC(CC3)(C)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine hydrochloride typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzothiazole intermediate.
Introduction of the Methanamine Group: The methanamine group is added through reductive amination, where an aldehyde or ketone intermediate is reacted with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[4-Methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[4-Methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-Methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological processes.
Comparison with Similar Compounds
Heterocycle Substitution: Benzothiazole vs. Oxazole or Triazole
4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride ():
- Replaces the benzothiazole with an oxazole ring.
- Key Difference : The oxazole’s oxygen atom reduces aromaticity compared to benzothiazole’s sulfur, altering electronic properties and binding affinity.
- Impact : Lower metabolic stability but improved solubility in polar solvents due to oxazole’s polarity .
- 4-Methyl-3-piperidin-4-yl-1H-1,2,4-triazol-5-one hydrochloride (): Features a triazolone ring instead of benzothiazole. Impact: Enhanced interaction with biological targets like kinases or proteases but reduced lipophilicity .
Substituent Variations on the Piperidine Core
(1-((4,4-Difluorocyclohexyl)methyl)piperidin-4-yl)methanamine hydrochloride ():
- Substitutes the benzothiazole-carbonyl group with a difluorocyclohexylmethyl moiety.
- Key Difference : Fluorination increases electronegativity and metabolic resistance.
- Impact : Improved blood-brain barrier penetration in neurological studies but reduced aromatic stacking interactions .
N-Methyl-N-(1-methylpyrrolidin-3-yl)piperidin-4-amine hydrochloride ():
- Replaces the benzothiazole-carbonyl with a methylpyrrolidine group.
- Key Difference : The pyrrolidine introduces conformational flexibility.
- Impact : Broader target selectivity but lower thermal stability .
Physicochemical and Pharmacokinetic Properties
| Compound | LogP | Solubility (mg/mL) | Thermal Stability (°C) | Key Structural Feature |
|---|---|---|---|---|
| Target Compound | 2.1 (est.) | 15.2 (in water) | 180 | Benzothiazole-carbonyl |
| Oxazole analog () | 1.8 | 22.5 | 160 | Oxazole ring |
| Triazolone analog () | 0.9 | 8.7 | 220 | Triazolone ring |
| Difluorocyclohexyl analog () | 3.5 | 5.3 | 150 | Difluorocyclohexyl |
- Solubility: The hydrochloride salt in the target compound improves water solubility compared to non-ionic analogs (e.g., sulfate or nitrate salts in ).
- Lipophilicity : Benzothiazole’s aromatic system increases LogP relative to oxazole or triazole derivatives, favoring membrane permeability .
Biological Activity
1-[4-Methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine hydrochloride, a compound featuring a benzothiazole moiety, has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and biological evaluations based on recent research findings.
Chemical Structure and Synthesis
The compound is characterized by a piperidine ring substituted with a methyl group and a benzothiazole carbonyl moiety. The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes, to achieve the desired structure. The synthetic pathway often utilizes starting materials such as piperidine derivatives and benzothiazole precursors, leading to the final hydrochloride salt form for enhanced solubility and stability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including 1-[4-Methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine hydrochloride. For instance:
- Activity Against Bacterial Strains : The compound has shown promising activity against various strains of bacteria, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant pathogens in healthcare settings. In vitro assays demonstrated Minimum Inhibitory Concentration (MIC) values indicating effective bactericidal properties .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 1-[4-Methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine hydrochloride | 32 | Acinetobacter baumannii |
| 1-[4-Methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine hydrochloride | 64 | Pseudomonas aeruginosa |
Antitubercular Activity
The compound's structural features suggest potential antitubercular activity. Research indicates that benzothiazole derivatives can inhibit the growth of Mycobacterium tuberculosis. In comparative studies, the compound exhibited MIC values comparable to standard antitubercular drugs .
| Compound | MIC (μg/mL) | Activity Level |
|---|---|---|
| 1-[4-Methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine hydrochloride | 50 | Moderate |
| Rifampicin (Standard) | 0.2 | High |
Antitumor Activity
Benzothiazole derivatives have also been explored for their anticancer properties. The presence of electron-donating groups in the structure enhances cytotoxicity against various cancer cell lines. In particular, the compound has shown IC50 values indicating significant inhibition of cell proliferation in vitro .
Case Studies
Several case studies have been conducted to evaluate the pharmacological effects of this compound:
- Study on Antimicrobial Efficacy : A recent study assessed the effectiveness of various benzothiazole derivatives against drug-resistant bacterial strains. The results indicated that compounds similar to 1-[4-Methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine hydrochloride exhibited superior antimicrobial activity compared to traditional antibiotics .
- Anticancer Evaluation : Another study focused on the cytotoxic effects of benzothiazoles on cancer cells. The findings revealed that the compound significantly reduced cell viability in breast cancer cell lines with an IC50 value below that of established chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
